molecular formula C13H8N2O6 B3034824 2-(2,4-Dinitrophenoxy)benzaldehyde CAS No. 2363-12-4

2-(2,4-Dinitrophenoxy)benzaldehyde

Cat. No. B3034824
CAS RN: 2363-12-4
M. Wt: 288.21 g/mol
InChI Key: HMQBFCQJSICGJX-UHFFFAOYSA-N
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Description

“2-(2,4-Dinitrophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8N2O6 . It is related to the compound 4-(2,4-dinitrophenoxy)benzaldehyde .


Synthesis Analysis

The synthesis of a similar compound, 4-(2,4-dinitrophenoxy)benzaldehyde, involves the use of 4–Hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane . The mixture is stirred at room temperature for 2–3 hours. After the reaction is complete, the reaction mixture is concentrated under reduced pressure, and the residue is purified with ethyl acetate – petroleum ether as eluent by silica gel chromatography column to obtain a light yellow solid .


Molecular Structure Analysis

The molecular structure of 4-(2,4-dinitrophenoxy)benzaldehyde has been determined to be triclinic, with specific atomic coordinates and displacement parameters . The molecular structure of “2-(2,4-Dinitrophenoxy)benzaldehyde” may be similar, but specific details would require further investigation.

Scientific Research Applications

Thioredoxin Reductase (TrxR) Inhibition

Fluorescence Probes for H₂S Detection

Materials Science and Crystallography

Safety and Hazards

The safety data sheet for a related compound, Benzaldehyde, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin and eye irritation, and may be harmful if inhaled . Similar precautions may be necessary for “2-(2,4-Dinitrophenoxy)benzaldehyde”.

properties

IUPAC Name

2-(2,4-dinitrophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O6/c16-8-9-3-1-2-4-12(9)21-13-6-5-10(14(17)18)7-11(13)15(19)20/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQBFCQJSICGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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